2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
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Overview
Description
2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is a chemical compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a benzothiazepine ring system, which is fused with a chloro-substituted ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazepine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazepine ring system is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: Similar structure with a chromen ring instead of a benzothiazepine ring.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam): A benzodiazepine with a similar core structure but different substituents and biological activity.
Uniqueness
2-Chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzothiazepine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-8-11(14)13-6-3-7-15-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDUFLNDFTPES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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